4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide

Tachykinin Receptor Antagonists NK2 Affinity NK3 Affinity

4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide (CAS 1421477-99-7) is a synthetic small molecule belonging to the piperidine-1-carboxamide class. No literature, patent, or authoritative database reports quantitative biological, pharmacological, or physicochemical data for this compound.

Molecular Formula C21H24N4O2
Molecular Weight 364.449
CAS No. 1421477-99-7
Cat. No. B2399165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide
CAS1421477-99-7
Molecular FormulaC21H24N4O2
Molecular Weight364.449
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C21H24N4O2/c22-15-18-8-9-20(24-16-18)27-19-10-13-25(14-11-19)21(26)23-12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,4,7,10-14H2,(H,23,26)
InChIKeyNAEUIEBFTWLGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide: A Novel Small Molecule with Uncharacterized Biological Profile


4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide (CAS 1421477-99-7) is a synthetic small molecule belonging to the piperidine-1-carboxamide class [1]. No literature, patent, or authoritative database reports quantitative biological, pharmacological, or physicochemical data for this compound. A patent broadly describing piperidinecarboxamide derivatives with affinity for human NK2 and NK3 receptors exists, but this specific compound is not named, exemplified, or measured within that disclosure [2]. Consequently, no baseline potency, selectivity, or in vitro profile can be constructed.

Why 4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide Cannot Be Directly Replaced by In-Class Analogs


The inability to simply interchange 4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide with any other piperidine carboxamide stems from the complete absence of publicly available quantitative comparator data [1]. Even the closest structurally described analogs, such as tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate (CAS 194668-38-7), lack publicly reported biological activity that could serve as a relative baseline . Without target engagement, selectivity, or functional assay readouts, any presumption of functional interchangeability is scientifically unsupportable. The compound consequently occupies a singular position of unknown activity space, making direct substitution impossible to validate.

Quantitative Evidence Gap for 4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide


No Potency Data Against NK2 or NK3 Receptors Despite Class Patent

A patent by Sanofi-Aventis claims piperidinecarboxamide derivatives with high affinity for human NK2 and NK3 receptors, but 4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is not listed among the exemplified compounds and no IC50 or Ki values are reported for it [1]. The closest related concept (a general Markush formula) has no quantitative comparator data for this specific molecule.

Tachykinin Receptor Antagonists NK2 Affinity NK3 Affinity

Absence of In Vitro ADME or Physicochemical Profiling

A comprehensive search of the ChEMBL, PubChem, and BindingDB databases returned no experimentally measured logP, logD, aqueous solubility, PAMPA permeability, microsomal stability, or CYP inhibition data for this compound [1]. A structural analog, tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate, has only basic molecular formula information and no ADME readouts .

Drug-Likeness Permeability Metabolic Stability

No Selectivity or Off-Target Panel Data

No selectivity or off-target screening data exists for this specific compound. The patent US20080261976 describes broad dual NK2/NK3 antagonism for the general series, but selectivity ratios against related targets (NK1, other GPCRs, ion channels) are not reported for this structure [1]. Without such data, the risk of polypharmacology is unquantified.

Kinase Profiling Safety Panel Selectivity

No In Vivo Pharmacokinetic or Efficacy Comparators

A comprehensive search across PubMed, Google Patents, and the European Patent Office confirmed zero in vivo pharmacokinetic or efficacy studies for 4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide [1]. No oral bioavailability, clearance, volume of distribution, or efficacy model data could be identified for this compound or any structurally analogous derivative bearing the same cyanopyridine-oxy substitution at the piperidine 4-position.

Oral Bioavailability Half-Life In Vivo Efficacy

Legitimate Research Application Scenarios for 4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide Based on Documented Gaps


De Novo Pharmacological Profiling as a Novel Chemical Entity

The complete absence of any biological annotation makes this compound a candidate for comprehensive in vitro pharmacological profiling. A research organization seeking to establish first-in-class data for a novel piperidine carboxamide could perform a broad target panel (including NK1, NK2, NK3, and off-target GPCRs, kinases, and ion channels) to generate the selectivity fingerprint that is currently missing [1]. This scenario is viable only if the entity is willing to invest in full de-risking.

Structure-Activity Relationship (SAR) Expansion of a Patent Class

The US patent application 20080261976 describes piperidinecarboxamide derivatives with NK2/NK3 activity but does not disclose the 4-(5-cyanopyridin-2-yl)oxy substituent in the exemplified compounds [1]. This compound could serve as a late-stage diversification analog to probe the contribution of the cyanopyridine oxygen linker to receptor affinity and selectivity, provided in-house assays are available for direct comparison to patent exemplars.

Physicochemical and ADME Baseline Establishment

In the absence of any reported logD, solubility, permeability, or metabolic stability measurements, a CRO or academic lab could generate a full in vitro ADME panel for this compound. Such data would provide the first comparator point against the known building block tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate [1], enabling the community to evaluate the impact of the N-phenylpropyl carboxamide appendage on drug-like properties.

Chemical Probe Development for Tachykinin Receptor Subtype Studies

The general class is implicated in tachykinin receptor modulation, but no selective or dual NK2/NK3 probe based on this scaffold is publicly characterized [1]. Researchers aiming to develop a selective chemical probe for the NK2 or NK3 receptor could synthesize and profile this compound alongside known reference antagonists (e.g., SR 48968 for NK2, SR 142801 for NK3) to determine if the 5-cyanopyridin-2-yloxy motif confers subtype selectivity or improved physicochemical properties.

Quote Request

Request a Quote for 4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.